molecular formula C17H18ClNO3 B3037207 3-(5-Chloro-2-methoxyanilino)-1-(4-methoxyphenyl)-1-propanone CAS No. 477328-93-1

3-(5-Chloro-2-methoxyanilino)-1-(4-methoxyphenyl)-1-propanone

Cat. No. B3037207
CAS RN: 477328-93-1
M. Wt: 319.8 g/mol
InChI Key: FTRGLRFWRQYUBT-UHFFFAOYSA-N
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Description

3-(5-Chloro-2-methoxyanilino)-1-(4-methoxyphenyl)-1-propanone, also known as 3-chloro-2-methoxy-1-propanone, is an organic compound used in the synthesis of various compounds. It is a colorless liquid with a strong, sweet odor. It is used in the production of pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the laboratory as a reagent in organic synthesis and as a catalyst in some reactions. The purpose of

Scientific Research Applications

Synthesis and Reaction Mechanisms

Research has explored the synthesis and reaction mechanisms involving compounds structurally related to 3-(5-Chloro-2-methoxyanilino)-1-(4-methoxyphenyl)-1-propanone. For instance, Tsuruta et al. (1985) investigated the α-chlorination of aryl ketones with manganese(III) acetate in the presence of chloride ion, which is relevant to the synthesis of chloro and methoxy substituted ketones (Tsuruta, Harada, Nishino, & Kurosawa, 1985). Similarly, research on the metabolism of related ketones in biological systems has been conducted by Jodynis-Liebert (1993), providing insights into the metabolic pathways and potential applications in biologically relevant contexts (J. Jodynis-Liebert, 1993).

Chemical Properties and Applications

Studies on the chemical properties and potential applications of related compounds include the work of Trilleras et al. (2005), who examined hydrogen-bonded chains in chloro-methoxy substituted propenones, providing valuable information on molecular interactions and structural properties (Trilleras, Quiroga, Cobo, Low, & Glidewell, 2005). Research by Li, Lundquist, and Stenhagen (1996) on the formation of diaryl-1-propanones upon acid treatment of birch lignin illustrates the relevance of such compounds in lignin chemistry and potential industrial applications (S. Li, Lundquist, & Stenhagen, 1996).

Biological and Pharmacological Aspects

Although information directly related to biological and pharmacological aspects of 3-(5-Chloro-2-methoxyanilino)-1-(4-methoxyphenyl)-1-propanone is limited, studies on similar compounds, such as the research by Fontana et al. (1997) on selective 5-hydroxytryptamine receptor ligands, provide insights into potential biological interactions and effects of structurally related compounds (Fontana, Daniels, Wong, Clark, & Eglen, 1997).

properties

IUPAC Name

3-(5-chloro-2-methoxyanilino)-1-(4-methoxyphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO3/c1-21-14-6-3-12(4-7-14)16(20)9-10-19-15-11-13(18)5-8-17(15)22-2/h3-8,11,19H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTRGLRFWRQYUBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CCNC2=C(C=CC(=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001162065
Record name 3-[(5-Chloro-2-methoxyphenyl)amino]-1-(4-methoxyphenyl)-1-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001162065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-Chloro-2-methoxyanilino)-1-(4-methoxyphenyl)-1-propanone

CAS RN

477328-93-1
Record name 3-[(5-Chloro-2-methoxyphenyl)amino]-1-(4-methoxyphenyl)-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=477328-93-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(5-Chloro-2-methoxyphenyl)amino]-1-(4-methoxyphenyl)-1-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001162065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(5-CHLORO-2-METHOXYANILINO)-1-(4-METHOXYPHENYL)-1-PROPANONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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